molecular formula C10H11ClN4 B8440257 4-(4-chloro-3-methylphenyl)-1H-pyrazole-3,5-diamine

4-(4-chloro-3-methylphenyl)-1H-pyrazole-3,5-diamine

Cat. No. B8440257
M. Wt: 222.67 g/mol
InChI Key: OVESYUXRAVJHHY-UHFFFAOYSA-N
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Patent
US08609669B2

Procedure details

Hydrazine monohydrate (0.312 mL, 6.4 mmol) was added to a solution of the product from Example 47A (512 mg, 2.69 mmol) in CHCl3 (25 mL). The reaction flask was evacuated and purged with nitrogen (3 cycles) and the mixture was heated at 70° C. under nitrogen for 22 hours, then cooled to room temperature. The mixture was concentrated under vacuum to provide the title compound as a beige solid. MS (DCI/NH3) m/z 223/225 (M+H)+.
Quantity
0.312 mL
Type
reactant
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([C:14]#[N:15])[C:12]#[N:13])=[CH:7][C:6]=1[CH3:16]>C(Cl)(Cl)Cl>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:14]([NH2:15])=[N:2][NH:3][C:12]=2[NH2:13])=[CH:7][C:6]=1[CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
0.312 mL
Type
reactant
Smiles
O.NN
Name
Quantity
512 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(C#N)C#N)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen (3 cycles)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C=1C(=NNC1N)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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